molecular formula C12H9ClN2 B147401 1,10-Phenanthroline hydrochloride CAS No. 3829-86-5

1,10-Phenanthroline hydrochloride

Cat. No. B147401
CAS RN: 3829-86-5
M. Wt: 216.66 g/mol
InChI Key: QPXDKQBBJCTNOY-UHFFFAOYSA-N
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Description

1,10-Phenanthroline (phen) is a well-known ligand in coordination chemistry, recognized for its versatility in metal ion binding and the unique properties of its complexes. It is often used in the synthesis of ligands for various applications, including the development of molecular chemosensors, ionophores, and intercalating agents for polynucleotides. Its rigid structure allows for a high degree of pre-organization in the ligands it forms, leading to selective complexing agents .

Synthesis Analysis

The synthesis of 1,10-phenanthroline derivatives can involve various methods. For example, a novel 1:1 proton-transfer compound containing 1,10-phenanthroline was synthesized from the reaction of 2,6-pyridinediamine and 1,10-phenanthroline-2,9-dicarboxylic acid. This compound was then used to prepare the first anionic complex containing 1,10-phenanthroline-2,9-dicarboxylate . Additionally, new approaches to the synthesis of 4,7-diamino-1,10-phenanthrolines and their derivatives have been developed, expanding the versatility of 1,10-phenanthroline-based compounds .

Molecular Structure Analysis

The molecular structure of 1,10-phenanthroline derivatives has been extensively studied. For instance, the crystal and molecular structures of overcrowded halogenated compounds, such as 1,10-dichloro-3,8-dimethyl-4,7-phenanthroline, have been determined, revealing significant distortions from planarity due to steric hindrance . The spatial distribution of frontier molecular orbitals of these compounds has also been calculated using density functional theory (DFT), providing insights into their electronic properties .

Chemical Reactions Analysis

1,10-Phenanthroline and its derivatives undergo various chemical reactions. Oxidative chlorination using phosphorus pentachloride in phosphoryl chloride can substitute aromatic hydrogens with chlorine atoms . Moreover, displacement reactions of chloro-substituted 1,10-phenanthrolines have been used to synthesize sulfur-bridged bis-1,10-phenanthroline macrocycles and amino-substituted bis-1,10-phenanthrolines10.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,10-phenanthroline complexes are diverse and application-dependent. For example, the electrochemical behavior of the 1,10-phenanthroline ligand on a multiwalled carbon nanotube surface has been studied for selective recognition of copper ions and hydrogen peroxide sensing . The photophysical properties of 1,10-phenanthroline derivatives have been exploited to design UV-Vis-NIR luminescent organic derivatives and coordination compounds with various metal cations . Additionally, 1,10-phenanthrolinium ionic liquid crystals have been investigated for their mesomorphic behavior and fluorescence properties .

Scientific Research Applications

Luminescent Molecules and Metal Complexes

1,10-phenanthroline exhibits appealing properties like rigidity, planarity, and basicity, making it a versatile material in synthetic organic, inorganic, and supramolecular chemistry. Its versatility extends to designing UV-Vis-NIR luminescent organic derivatives and coordination compounds with various cations, utilized for analytical and technological applications (Accorsi et al., 2009).

Electrochemical Behavior and Sensing Applications

The electrochemical behavior of 1,10-phenanthroline on multiwalled carbon nanotube surfaces and its subsequent conversion to 1,10-phenanthroline-5,6-dione showcases its potential in selective recognition of copper ions and hydrogen peroxide sensing. This discovery opens doors for its use in electrochemical sensors (Gayathri & Kumar, 2014).

Versatile Ligand for Metal Complexation

1,10-Phenanthroline is a classic ligand in coordination chemistry, binding various metal ions and featuring in complexes with intense luminescence or DNA-interacting properties. Recent advancements have seen its integration into open-chain or macrocyclic backbones, developing novel chemosensors for metal cations and anions, ionophores, and intercalating agents for polynucleotides (Bencini & Lippolis, 2010).

Environmental and Biological Sensing

The derivatization of 1,10-phenanthroline has led to the creation of ligands acting as chemosensors for cations and anions, essential in environmental and biological systems. The changes in its photophysical properties upon substitution make it a valuable tool for sensing applications (Alreja & Kaur, 2016).

Molecular and Structural Studies

Structural studies of 1,10-phenanthroline hydrochlorides have contributed to understanding its molecular configuration and interactions, such as the formation of Cl− mediated hydrogen bonds, which is crucial in developing its applications (Hensen, Spangenberg, & Bolte, 2000).

Safety And Hazards

1,10-Phenanthroline is considered hazardous. It is toxic if swallowed and may cause damage to organs through prolonged or repeated exposure . It is also very toxic to aquatic life with long-lasting effects .

Future Directions

1,10-Phenanthroline hydrochloride monohydrate can be utilized as a precursor for the synthesis of 3-bromo-1,10-phenanthroline and 3,8-dibromo-1,10-phenanthroline by treating with bromine . It can also be used to create a copper phenanthroline complex by reacting with isonitrosothiazolylbenzothiazolylmethanide .

properties

IUPAC Name

1,10-phenanthroline;hydrochloride
Source PubChem
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InChI

InChI=1S/C12H8N2.ClH/c1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;/h1-8H;1H
Source PubChem
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InChI Key

QPXDKQBBJCTNOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

3829-86-5, 66-71-7 (Parent)
Record name 1,10-Phenanthroline, hydrochloride (1:1)
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Record name 1,10-Phenanthroline, hydrochloride (1:1)
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DSSTOX Substance ID

DTXSID3063205
Record name 1,10-Phenanthroline hydrochloride
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Molecular Weight

216.66 g/mol
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Product Name

1,10-Phenanthroline hydrochloride

CAS RN

22802-96-6, 3829-86-5
Record name 1,10-Phenanthroline, hydrochloride (1:?)
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Record name 1,10-phenanthroline monohydrochloride monohydrate
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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